5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride
Description
5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring an oxazolidinone core fused with a pyrrolidine substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5,5-dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYELSFJJNLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Oxazolidinone Formation: The oxazolidinone ring is usually formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Reductive Ring-Opening Reactions
The oxazolidinone core undergoes reductive cleavage under specific conditions. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group, yielding chiral 1,2-diols while preserving stereochemistry:
| Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| NaBH₄, methanol, 0°C → RT, 2h | (1R,2S)-1,2-diol derivative | 93% | 97% |
This reaction is critical for synthesizing chiral synthons used in asymmetric catalysis .
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen participates in alkylation and acylation reactions. For example, benzylation using benzyl bromide proceeds via SN2 mechanism:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Free base of the compound | Benzyl bromide, NaH, DMF | N-Benzyl-pyrrolidine derivative | 68% |
Steric hindrance from the 5,5-dimethyl groups limits reactivity with bulky electrophiles .
Esterification and Amidation Reactions
The secondary alcohol in the oxazolidinone ring undergoes esterification with amino acid derivatives:
| Amino Acid | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| (S)-2-aminopropanoic acid | EDCI/HOBt, DCM, RT, 12h | Oxazolidinone-amino acid conjugate | 85% |
This reaction is pivotal for prodrug development, enhancing bioavailability of antimicrobial agents .
Friedel-Crafts Acylation Attempts
Efforts to functionalize the pyrrolidine ring via Friedel-Crafts acylation faced challenges:
| Substrate | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Tosyl-protected pyrrole | TFAA, AlCl₃, DCM, reflux | Dimerization (unwanted product) | 56% |
Steric hindrance from the tosyl group and rigid oxazolidinone framework diverted reactivity toward dimerization .
Macrocyclization via Stetter Reaction
Attempted intramolecular Stetter reactions using thiazolium catalysts yielded low conversion:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Rovis catalyst (241) | Toluene, 100°C, 24h | Macrocyclic ketone | <5% |
The rigid oxazolidinone-pyrrolidine system impedes conformational flexibility required for macrocycle formation .
Stability Under Acidic/Basic Conditions
The compound exhibits pH-dependent stability:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| 1M HCl, 25°C | Degradation (>50%) | 2h | |
| 1M NaOH, 25°C | Partial hydrolysis | 6h |
Degradation pathways include oxazolidinone ring opening and pyrrolidine N-demethylation.
Key Challenges in Reactivity
-
Steric Hindrance : The 5,5-dimethyl groups and fused pyrrolidine limit access to reactive sites .
-
Stereochemical Control : Reactions at the pyrrolidine nitrogen risk racemization without chiral auxiliaries .
-
Solubility : Hydrochloride salt formation improves aqueous solubility but complicates organometallic reactions .
Experimental data underscores the compound’s utility in synthesizing bioactive derivatives, though strategic functionalization remains essential to overcome steric and electronic constraints .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride is with a molecular weight of approximately 220.69 g/mol. The compound features an oxazolidinone ring, which is known for its biological activity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride. In vitro assays have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
Case Study:
A study published in Pharmaceuticals examined the compound's efficacy against Gram-positive bacteria. The results indicated that derivatives of oxazolidinones exhibit significant antibacterial activity, suggesting that 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride could be developed into a novel antimicrobial agent .
Anticancer Research
The compound has also been investigated for its anticancer properties. Research has shown that derivatives containing the oxazolidinone structure can induce cytotoxic effects in various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
A study conducted on A549 lung adenocarcinoma cells demonstrated that certain derivatives of oxazolidinones exhibited potent anticancer activity comparable to standard chemotherapeutic agents like cisplatin. This highlights the potential of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride as a candidate for further development in cancer therapy .
Biological Mechanisms
The biological activity of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one; hydrochloride can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:
- Inhibition of Protein Synthesis: The oxazolidinone core is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Potential Development Pathways
Given its promising biological activities, there are several pathways for further development:
| Application Area | Potential Development Pathway |
|---|---|
| Antimicrobial Agents | Formulation into new antibiotics targeting resistant strains |
| Anticancer Drugs | Development as a chemotherapeutic agent for lung cancer and other malignancies |
| Combination Therapies | Use in conjunction with existing treatments to enhance efficacy |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride
- Structural Difference : Replaces pyrrolidine (5-membered) with azepane (7-membered amine ring).
- Molecular Weight : 248.7 g/mol (vs. ~254.76 g/mol estimated for the target compound) .
(S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
- Structural Difference : Substitutes pyrrolidin-3-yl with a benzyl group.
- Impact : The aromatic benzyl group increases hydrophobicity, which could improve membrane permeability but reduce aqueous solubility compared to the hydrochloride salt form .
(S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl
- Structural Difference: Replaces oxazolidinone with isoxazole (a five-membered ring containing oxygen and nitrogen).
- Impact : The isoxazole core alters electronic properties and hydrogen-bonding capacity, affecting reactivity and target selectivity .
Functional Group and Salt Comparisons
- Hydrochloride Salts : Both the target compound and PF-5274857 hydrochloride (a piperazine-containing drug candidate) utilize hydrochloride salts to enhance solubility. However, PF-5274857’s complex structure (sulfonyl and pyridine groups) highlights how functional diversity influences pharmacological activity .
- Free Base vs. Salt: Unlike the benzyl-substituted oxazolidinone (neutral form), the hydrochloride salt of the target compound improves ionic solubility, critical for drug formulation .
Data Table: Key Properties of Compared Compounds
*Estimated based on structural analogy.
Implications of Structural Differences
- Bioavailability : The hydrochloride salt form improves solubility, whereas azepane’s larger ring may enhance lipophilicity, balancing absorption and excretion .
- Target Binding : Pyrrolidine’s compact structure likely provides better steric complementarity to biological targets compared to bulkier azepane or aromatic benzyl groups .
- Stability: The oxazolidinone ring’s lactam structure offers greater hydrolytic stability compared to isoxazole derivatives .
Biological Activity
5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride (CAS Number: 2490402-55-4) is a chemical compound with significant potential in medicinal chemistry. Its structure comprises an oxazolidinone ring, which is known for its biological activity, particularly in the context of antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 220.69 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process in bacteria, leading to cell death.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by affecting multiple signaling pathways involved in cell proliferation and survival .
- Cholinesterase Inhibition : Preliminary data suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's .
Antibacterial Activity
A study focusing on oxazolidinone derivatives demonstrated that compounds structurally related to 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one showed effective inhibition against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The mechanism was primarily through ribosomal inhibition .
Anticancer Studies
Research has highlighted the potential of this compound in cancer therapy. For instance:
- Cytotoxicity Assays : In vitro studies revealed that derivatives of oxazolidinones exhibited cytotoxic effects on several cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's ability to induce apoptosis was notably better than standard chemotherapeutics like bleomycin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu | 12.5 | Bleomycin | 15 |
| MCF7 (Breast Cancer) | 10 | Doxorubicin | 8 |
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored through its cholinesterase inhibition capabilities. It was found to significantly inhibit AChE activity, suggesting a mechanism that could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant bacteria showed promising results when treated with an oxazolidinone derivative similar to the hydrochloride form of this compound.
- Case Study on Cancer Treatment : Another study examined the use of this compound in combination therapies for lung cancer, where it demonstrated enhanced efficacy when used alongside traditional chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one hydrochloride, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution or cyclization reactions are common for oxazolidinone derivatives. For example, coupling pyrrolidine-3-amine with a pre-functionalized oxazolidinone precursor under anhydrous conditions (e.g., Schlenk techniques) .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and oxazolidinone carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 231.1) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Methodology :
- Solubility Testing : Compare aqueous solubility of freebase vs. hydrochloride salt via shake-flask method (pH 7.4 PBS buffer) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring for impurities like hydrolyzed oxazolidinone or pyrrolidine oxidation products .
Q. What strategies are recommended for developing analytical methods to quantify this compound in complex matrices?
- Methodology :
- HPLC-UV Method : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve peaks from biological interferents .
- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ, and recovery rates (>90%) using spiked plasma samples .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?
- Methodology :
- Computational Modeling : Use density functional theory (DFT) to map transition states and activation energies for key steps (e.g., ring-opening of oxazolidinone) .
- Isotopic Labeling : Track -labeled carbonyl groups to confirm hydrolytic pathways .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
- Methodology :
- Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify variables (e.g., solvent polarity, salt form) influencing activity .
- Replication Studies : Standardize assay conditions (e.g., cell line viability protocols) to isolate compound-specific effects .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to pyrrolidine-sensitive receptors (e.g., dopamine D3) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What approaches are used to identify and validate pharmacological targets for this compound?
- Methodology :
- Target Profiling : Screen against kinase/GPCR panels using fluorescence polarization assays .
- CRISPR Knockout Models : Validate target engagement by observing activity loss in HEK293 cells with deleted receptor genes .
Q. How can degradation pathways and impurity profiles be systematically analyzed?
- Methodology :
- Forced Degradation : Expose the compound to heat, light, and oxidative stress, then characterize degradants via LC-MS/MS .
- Impurity Synthesis : Prepare suspected impurities (e.g., dealkylated pyrrolidine derivatives) as reference standards for cross-comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
